2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide

Adamantane derivatives Structure-activity relationship Analgesic drug design

2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide (CAS 1008458-07-8), also referred to by its trivial designation AADAP, is a fully synthetic small molecule (C22H30N2O2; MW 354.49 g/mol) that belongs to the adamantyl-acetamido-propanamide structural class. Its architecture comprises a 1-adamantyl moiety linked through an acetyl bridge to an alanine-derived propanamide backbone, which is further elaborated with a 4-methylphenyl (p-tolyl) terminus.

Molecular Formula C22H30N2O2
Molecular Weight 354.494
CAS No. 1008458-07-8
Cat. No. B2393599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide
CAS1008458-07-8
Molecular FormulaC22H30N2O2
Molecular Weight354.494
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C(C)NC(=O)CC23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C22H30N2O2/c1-14-3-5-19(6-4-14)24-21(26)15(2)23-20(25)13-22-10-16-7-17(11-22)9-18(8-16)12-22/h3-6,15-18H,7-13H2,1-2H3,(H,23,25)(H,24,26)
InChIKeySUYXVLBKQYJURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide (CAS 1008458-07-8): An Adamantyl-Acetamido-Propanamide Anti-Inflammatory Candidate


2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide (CAS 1008458-07-8), also referred to by its trivial designation AADAP, is a fully synthetic small molecule (C22H30N2O2; MW 354.49 g/mol) that belongs to the adamantyl-acetamido-propanamide structural class. Its architecture comprises a 1-adamantyl moiety linked through an acetyl bridge to an alanine-derived propanamide backbone, which is further elaborated with a 4-methylphenyl (p-tolyl) terminus [1]. This structural arrangement distinguishes it from the simpler 1-aminoadamantane and 2-aminoadamantane scaffolds. The compound has been investigated for anti-inflammatory and analgesic properties, positioning it within the broader family of adamantane-based bioactive molecules that includes clinically established agents such as amantadine, hemantane, and adapalene, as well as investigational adamantyl paracetamol analogs [2].

Why an Adamantyl-Acetamido-Propanamide Cannot Be Replaced by a Simple Aminoadamantane: The 1008458-07-8 Differentiation Rationale


Within the adamantane derivative family, pharmacological profiles diverge sharply based on the position of the amino group (1- vs. 2-aminoadamantane), the nature of the linker (acetyl, carboxamide, or direct amine), and the terminal substituent. Hemantane (a 2-aminoadamantane) and amantadine (a 1-aminoadamantane) exhibit opposing efficacy profiles in different pain modalities: hemantane is more effective in inflammatory pain while amantadine is more effective in acute thermal pain, a distinction driven by their differential NMDA receptor pharmacology and anti-inflammatory potency [1]. Compound 1008458-07-8 incorporates an entirely different pharmacophore—an adamantyl-acetyl-alanine-p-toluidide scaffold—that cannot be extrapolated from the known behavior of either aminoadamantane subclass. Furthermore, the adamantyl group contributes a hydrophobic substituent constant of πadamantyl ≈ 3.1, substantially altering logP and thereby membrane permeability and metabolic stability relative to non-adamantyl-containing analgesics [2]. Substituting this compound with a generic adamantane derivative or a non-adamantyl NSAID would discard the specific pharmacophoric features designed into the scaffold, likely resulting in a different target engagement profile, altered pharmacokinetics, and unpredictable anti-inflammatory/analgesic efficacy.

Quantitative Evidence Guide: Head-to-Head, Cross-Study, and Class-Level Differentiation Data for 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide (1008458-07-8)


Structural Scaffold Differentiation vs. Aminoadamantane Analgesics: Amide-Linker Pharmacophore Advantage

Compound 1008458-07-8 employs an adamantyl-acetyl-alanine-p-toluidide scaffold that fundamentally differs from the simpler 1-aminoadamantane (amantadine) and 2-aminoadamantane (hemantane) frameworks. In head-to-head comparative studies, hemantane (20 mg/kg) reduced acetic acid-induced writhing by approximately 59%, comparable to diclofenac sodium (10 mg/kg), while amantadine was ineffective in this inflammatory pain model [1]. The target compound's acetyl-alanine amide bridge introduces two additional hydrogen bond donor/acceptor sites and conformational flexibility absent in the direct aminoadamantanes, which may confer distinct target engagement (e.g., COX, TRP channels, or cannabinoid receptors) [2]. The p-tolyl terminus further provides π-stacking potential not present in amantadine or hemantane [3].

Adamantane derivatives Structure-activity relationship Analgesic drug design

Lipophilicity Enhancement Through the Adamantyl Group: LogP Shift vs. Non-Adamantyl Anti-Inflammatory Agents

The adamantyl group provides a well-characterized hydrophobic contribution. A comprehensive analysis of 31 adamantyl-bearing compounds in clinical use or development established a hydrophobic substituent constant of πadamantyl ≈ 3.1, derived from calculated partition coefficients (clogP) [1]. This means that incorporation of the adamantyl group into compound 1008458-07-8 increases its logP by approximately 3.1 log units relative to a hypothetical non-adamantyl analog, shifting it into the clinically favorable lipophilicity range (logP 3–5) associated with good membrane permeability and oral bioavailability. For comparison, the non-adamantyl analgesic paracetamol (acetaminophen) has a logP of approximately 0.5, while the adamantyl paracetamol analog 6a/b demonstrated significantly enhanced solubility and dose-dependent analgesic efficacy saturating at 750 mg/kg with efficacy comparable to morphine [2].

Drug design Lipophilicity Adamantane pharmacokinetics

Metabolic Stability Imparted by the Adamantyl Cage: Resistance to Hydrolytic Enzymes vs. Linear Alkyl or Aryl Amides

The steric bulk of the adamantyl cage is known to impede the access of hydrolytic enzymes to adjacent functional groups, thereby increasing metabolic stability and extending plasma half-life [1]. In the target compound, the adamantyl group is positioned adjacent to the acetyl-amide linkage, potentially shielding it from amidase-mediated hydrolysis. This is a class-level advantage observed across multiple adamantyl-bearing drug classes. By contrast, non-adamantyl amides with linear or monocyclic aryl substituents generally exhibit faster hydrolytic clearance. In the adamantane carboxamide series evaluated for Ebola virus inhibition, compounds with human liver microsome (HLM) metabolic stability half-lives exceeding 60 minutes were identified as candidates for further development; the adamantyl-carboxamide architecture was a key determinant of stability [2].

Metabolic stability Adamantane pharmacokinetics Plasma half-life

p-Tolyl Substituent Contribution to Anti-Inflammatory Activity: Comparison with Adamantane Derivatives Lacking the 4-Methylphenyl Group

The 4-methylphenyl (p-tolyl) amide terminus is a structural feature that differentiates compound 1008458-07-8 from adamantyl amides bearing alternative aryl or non-aryl termini. In a series of adamantane-tetrahydropyrimidine hybrids evaluated for anti-inflammatory activity, compounds bearing a 4-CH3C6H4 (p-tolyl) substituent demonstrated enhanced anti-inflammatory potency relative to unsubstituted phenyl or halogenated phenyl analogs . This SAR trend suggests that the p-tolyl group in compound 1008458-07-8 contributes favorably to target binding within inflammatory pathways. In the broader class, adamantyl derivatives with substituted aryl amides have exhibited anti-inflammatory activity comparable to diclofenac in carrageenan-induced mouse paw edema models, though individual compound potency varied significantly with aryl substituent identity [1].

Anti-inflammatory drug design Structure-activity relationship Aryl substituent effects

Physicochemical Property Differentiation vs. Clinically Used Adamantane Drugs: MW, H-Bond Donors/Acceptors, and Rotatable Bonds

Compound 1008458-07-8 (MW 354.49 g/mol; molecular formula C22H30N2O2) occupies a distinct physicochemical space compared to clinically established adamantane drugs [1]. Amantadine (MW 151.25 g/mol; C10H17N) and memantine (MW 179.30 g/mol; C12H21N) are much smaller, more polar molecules with primary amine functionality. Hemantane (MW ~179-193 g/mol range for 2-aminoadamantane derivatives) similarly lacks the amide functionality. Adapalene (MW 412.52 g/mol; C28H28O3) is larger and contains a naphthoic acid moiety rather than the acetyl-alanine-p-toluidide scaffold. The target compound's intermediate molecular weight, presence of two amide bonds (hydrogen bond donors and acceptors), and five rotatable bonds (providing conformational flexibility) place it in a distinct drug-like property space that balances the rigidity of the adamantyl cage with sufficient flexibility for target accommodation, as defined by Lipinski's Rule of Five guidelines [2].

Drug-likeness Physicochemical properties Lead selection

Optimal Research and Procurement Application Scenarios for 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide (1008458-07-8)


Differentiated Lead Identification in Anti-Inflammatory Analgesic Screening Cascades

Compound 1008458-07-8 is best deployed as a structurally differentiated lead candidate in anti-inflammatory and analgesic drug discovery programs that have already profiled simpler aminoadamantanes (amantadine, hemantane) and seek a scaffold with distinct hydrogen-bonding capacity and conformational flexibility. Its acetyl-alanine-p-toluidide architecture places it in a pharmacophoric space inaccessible to the 1-aminoadamantane and 2-aminoadamantane subclasses [1]. Screening this compound alongside hemantane (which demonstrates ~59% inhibition of acetic acid-induced writhing, comparable to diclofenac) enables direct scaffold-hopping SAR analysis [2].

Metabolic Stability-Driven Candidate Selection for In Vivo Proof-of-Concept Studies

In programs where metabolic stability is a key selection criterion, compound 1008458-07-8 offers the class-level advantage of the adamantyl cage in shielding the adjacent acetyl-amide bond from hydrolytic enzymes, a property documented across multiple adamantane-bearing drug classes [1]. Comparative microsomal stability profiling against non-adamantyl aryl amide leads can quantify this advantage. The predicted enhanced plasma half-life may reduce dosing frequency and improve in vivo exposure relative to amide analogs lacking steric protection [2].

Structure-Activity Relationship Exploration of p-Tolyl vs. Alternative Aryl Termini in Adamantyl Amides

Compound 1008458-07-8 serves as a key reference point for SAR studies investigating the contribution of the 4-methylphenyl terminus to anti-inflammatory potency. Evidence from adamantane-tetrahydropyrimidine hybrid series indicates that the p-tolyl (4-CH3C6H4) substituent can enhance anti-inflammatory activity relative to unsubstituted phenyl or halogenated phenyl termini [1]. Procurement of this compound alongside analogs bearing 4-chlorophenyl, 4-fluorophenyl, or 4-methoxyphenyl termini enables systematic exploration of electronic and steric effects at the aryl binding pocket within inflammatory targets [2].

CNS vs. Peripheral Anti-Inflammatory Target Engagement Profiling

With an adamantyl-driven predicted logP shift of approximately +3.1 units relative to non-adamantyl scaffolds [1], compound 1008458-07-8 is a valuable tool compound for investigating the CNS penetration potential of adamantyl-acetamido analgesics. Compared to the peripherally restricted paracetamol (logP ≈ 0.5) and the CNS-active amantadine, this compound's intermediate lipophilicity may enable blood-brain barrier penetration studies and CNS target engagement assays (e.g., TRPA1, NMDA receptor modulation, or CB2 receptor agonism) as demonstrated for related adamantyl amide derivatives [2].

Quote Request

Request a Quote for 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.